Dilazep dihydrochloride

Vue d'ensemble

Description

Dilazep dihydrochloride is a pharmaceutical compound known for its vasodilatory properties. It acts as an inhibitor of adenosine uptake, which enhances the effects of adenosine, leading to vasodilation of cerebral and coronary vessels. This compound is primarily used in the treatment of cardiopathy and renal disorders .

Méthodes De Préparation

The synthesis of dilazep dihydrochloride involves several key steps:

Reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane: This reaction produces homopiperazine.

Esterification with 3,4,5-trimethoxybenzoyl chloride: The homopiperazine is then esterified with 3,4,5-trimethoxybenzoyl chloride to complete the synthesis of dilazep.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Dilazep dihydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for dilazep due to its stable structure.

Substitution Reactions: The compound can undergo substitution reactions, particularly involving its ester groups.

Hydrolysis: Dilazep can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its ester bonds.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

Applications De Recherche Scientifique

Cardiovascular Applications

Vasodilation and Ischemia Protection

Dilazep dihydrochloride is recognized for its ability to induce vasodilation in coronary and cerebral blood vessels. This effect is particularly beneficial in conditions characterized by ischemia. Research indicates that dilazep can suppress the effects of ischemia, thereby protecting against ischemic damage. For instance, studies have shown that dilazep significantly reduces edema formation and protects the blood-brain barrier (BBB) during ischemia and reperfusion injury in animal models .

Mechanism of Action

The mechanism involves the inhibition of adenosine uptake, which leads to increased adenosine levels in tissues, promoting vasodilation through A1 and A2 adenosine receptor activation. This dual action helps in managing conditions like angina pectoris and other ischemic heart diseases .

Renal Applications

Diabetic Nephropathy

Dilazep has been studied for its effects on diabetic nephropathy, a significant complication of diabetes mellitus. In a study involving Otsuka Long-Evans Tokushima fatty (OLETF) rats, dilazep treatment resulted in a significant reduction in urinary protein excretion and glomerulosclerosis, suggesting its potential as a therapeutic agent for diabetic nephropathy . The drug appears to mitigate platelet activation, which is implicated in the progression of renal damage in diabetes.

Chronic Kidney Disease

Additional research has explored the combination of dilazep with other agents like AST-120 to assess its impact on serum creatinine levels and urinary protein excretion in patients with chronic renal failure. Results indicated that dilazep may enhance renal function by reducing proteinuria .

Neurological Applications

Cerebral Ischemia

In models of cerebral ischemia, dilazep has demonstrated protective effects against BBB disruption and neuronal damage. Continuous infusion during ischemic events significantly reduced dye extravasation into brain tissue, highlighting its neuroprotective properties . These findings suggest potential applications in stroke management and other cerebrovascular disorders.

Antiplatelet Activity

Platelet Aggregation Inhibition

As an antiplatelet agent, dilazep inhibits platelet aggregation, which is crucial in preventing thrombus formation in various cardiovascular diseases. Studies indicate that it effectively reduces platelet activation markers in patients with conditions such as IgA nephropathy . This property makes it a candidate for managing thrombotic complications associated with renal diseases.

Pharmacokinetics and Dosage

This compound's pharmacokinetic profile supports its use in various clinical settings. It is typically administered intravenously or orally, with specific dosing tailored to the condition being treated. The solubility characteristics allow for flexible formulation options depending on therapeutic needs .

Case Studies Overview

Mécanisme D'action

Dilazep dihydrochloride exerts its effects primarily by inhibiting the uptake of adenosine. This inhibition increases the extracellular concentration of adenosine, which then binds to adenosine receptors on the surface of cells. The activation of these receptors leads to vasodilation and other physiological effects. The compound also inhibits tissue factor expression in endothelial cells and monocytes, contributing to its antiplatelet and anticoagulant activities .

Comparaison Avec Des Composés Similaires

Dilazep dihydrochloride is often compared with other vasodilators and adenosine uptake inhibitors, such as:

Dipyridamole: Another adenosine uptake inhibitor, but less potent than dilazep.

Hexobendine: A drug with a similar chemical structure but different pharmacological properties.

Draflazine: A potent inhibitor of nucleoside transporters, similar to dilazep but with distinct molecular interactions

Dilazep’s uniqueness lies in its dual action as a vasodilator and antiplatelet agent, making it particularly effective in treating cardiovascular conditions .

Propriétés

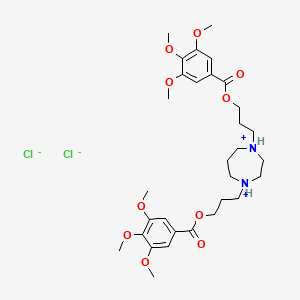

IUPAC Name |

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepane-1,4-diium-1-yl]propyl 3,4,5-trimethoxybenzoate;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILIWRRWAWKXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCC[NH+](CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46Cl2N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017379 | |

| Record name | Dilazep hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20153-98-4 | |

| Record name | Dilazep dihydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020153984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilazep hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.